molecular formula C17H18N6O2S2 B2541823 N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2415556-36-2

N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B2541823
CAS No.: 2415556-36-2
M. Wt: 402.49
InChI Key: IIZCBOCRHQEXQK-UHFFFAOYSA-N
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Description

N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H18N6O2S2 and its molecular weight is 402.49. The purity is usually 95%.
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Biological Activity

N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Cyclopropylpyridazinyl group
  • Azetidinyl group
  • Benzothiadiazole sulfonamide moiety

This intricate molecular architecture is believed to contribute to its biological activity, particularly in medicinal chemistry.

Molecular Characteristics

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H21N5O3S
Molecular Weight399.47 g/mol
CAS Number2415491-85-7

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various pharmacological effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-benzothiadiazole derivatives. For instance:

  • Compounds tested on human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated significant cytotoxicity.

IC50 Values from Selected Studies

CompoundA549 IC50 (µM)HCC827 IC50 (µM)NCI-H358 IC50 (µM)
Compound 52.125.130.85
Compound 64.017.021.73

These findings indicate that the compounds exhibit a dose-dependent response against cancer cell proliferation.

Antimicrobial Activity

In addition to antitumor effects, similar compounds have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Testing on Staphylococcus aureus and Escherichia coli revealed effective inhibition at low concentrations.

Study on Benzothiadiazole Derivatives

A study published in the Journal of Medicinal Chemistry evaluated various benzothiadiazole derivatives for their biological activities. The results indicated that modifications in the molecular structure significantly affected their potency against cancer cells and bacteria.

Key Findings

  • Structure Activity Relationship (SAR) : Variations in substituents influenced binding affinity and selectivity towards biological targets.
  • In Vivo Studies : Animal models demonstrated reduced tumor growth when treated with selected derivatives.

Pharmacokinetics and Toxicity

Research into the pharmacokinetics of N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-benzothiadiazole indicates favorable absorption characteristics with manageable toxicity profiles compared to standard chemotherapeutic agents.

Properties

IUPAC Name

N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S2/c1-22(27(24,25)15-4-2-3-14-17(15)21-26-20-14)12-9-23(10-12)16-8-7-13(18-19-16)11-5-6-11/h2-4,7-8,11-12H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZCBOCRHQEXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN=C(C=C2)C3CC3)S(=O)(=O)C4=CC=CC5=NSN=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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